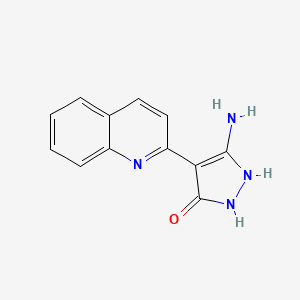
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one: is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by the presence of an amino group at the 6th position and a dihydroxypropyl group at the 9th position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a purine derivative.
Functional Group Introduction: The amino group is introduced at the 6th position through nucleophilic substitution reactions.
Dihydroxypropyl Group Addition: The dihydroxypropyl group is added at the 9th position using a suitable protecting group strategy to ensure selective functionalization.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions, enzyme activities, and cellular signaling pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with nucleic acids and proteins suggests it could be used in the development of antiviral, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, its structural similarity to nucleotides allows it to integrate into DNA or RNA strands, potentially disrupting replication or transcription processes.
類似化合物との比較
Similar Compounds
- 6-amino-9-(2,3-dihydroxypropyl)-7H-purine-8-thione
- 3-(6-amino-8-bromo-9H-purin-9-yl)propane-1,2-diol
- 3-(6-amino-8-mercapto-purin-9-yl)-propane-1,2-diol
Uniqueness
Compared to similar compounds, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one stands out due to its specific functional groups and their positions on the purine ring. These unique features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
69369-05-7 |
|---|---|
分子式 |
C8H11N5O3 |
分子量 |
225.20 g/mol |
IUPAC名 |
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O3/c9-6-5-7(11-3-10-6)13(8(16)12-5)1-4(15)2-14/h3-4,14-15H,1-2H2,(H,12,16)(H2,9,10,11) |
InChIキー |
MDSGXPXOVDEBFT-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)CC(CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)

![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)

![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)



![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)

